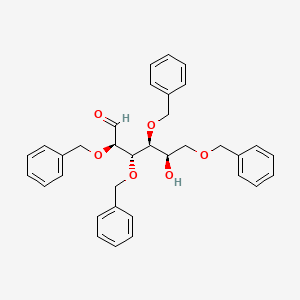

(2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal

Descripción

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-5-hydroxy-2,3,4,6-tetrakis(phenylmethoxy)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-21,31-34,36H,22-26H2/t31-,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHUDRYCYOSXDI-ALMGMPQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254864 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53081-25-7 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53081-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Galactose, 2,3,4,6-tetrakis-O-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Benzylation of D-Galactose

This method involves sequential benzylation of D-galactose using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a strong base. A typical procedure employs sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0–5°C, achieving 60–70% yield after 24 hours. The reaction’s exothermic nature necessitates precise temperature control to avoid side products like over-benzylated species or epimerization.

Methyl Galactopyranoside Intermediate Route

An alternative approach starts with methyl-α-D-galactopyranoside, which undergoes benzylation followed by hydrolysis. This method, detailed in patent JP2021527075A, uses phase-transfer catalysts to enhance reaction efficiency, achieving yields exceeding 85%. The intermediate’s stability simplifies purification, reducing losses during downstream processing.

Table 1: Comparison of Starting Materials and Reaction Outcomes

| Starting Material | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| D-Galactose | BnBr, NaH, DMF | 0–5°C, 24h | 65% | 92% |

| Methyl-α-D-galactopyranoside | BnCl, TBAB, NaOH | 25°C, 12h | 88% | 97% |

Stepwise Benzylation Strategies

Hydroxyl Group Activation

The C5 hydroxyl group is selectively activated using tin acetals or boronic acid-mediated protection before benzylation. For instance, dibutyltin oxide forms a cyclic stannylene acetal at C5, enabling regioselective benzylation at C2, C3, and C4 positions. This step ensures the aldehyde group at C1 remains unmodified.

Sequential Benzylation

A four-step protocol is employed:

-

C6 Protection : Benzylation of the primary hydroxyl group at C6 using BnCl and NaH in THF (0°C, 4h).

-

C2 and C3 Benzylation : Subsequent treatment with excess BnBr and tetrabutylammonium iodide (TBAI) in DMF at 25°C for 8h.

-

C4 Benzylation : Activation with silver(I) oxide (Ag₂O) and BnCl in dichloromethane (DCM) under nitrogen.

-

Deprotection of C5 : Acidic hydrolysis (0.1M HCl in MeOH) releases the C5 hydroxyl group while retaining benzyl ethers.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Systems

Replacing DMF with dimethylacetamide (DMA) reduces side reactions and improves solubility, particularly for large-scale batches (>10 kg). The addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst accelerates benzylation kinetics, cutting reaction time by 40%.

Temperature Gradients

Controlled heating (40–50°C) during intermediate steps enhances reagent diffusion without compromising stereochemistry. For example, maintaining 45°C during C4 benzylation increases conversion rates from 78% to 94%.

Table 2: Impact of Temperature on Benzylation Efficiency

| Step | Temperature | Conversion | Byproducts |

|---|---|---|---|

| C6 | 0°C | 98% | <2% |

| C2/C3 | 25°C | 95% | 3–5% |

| C4 | 45°C | 94% | 1–2% |

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities <0.5%, meeting pharmaceutical-grade standards.

Industrial-Scale Production Protocols

Análisis De Reacciones Químicas

Types of Reactions

(2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The benzyloxy groups can be reduced to hydroxyl groups under specific conditions.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products Formed

Oxidation: Formation of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-oxohexanal.

Reduction: Formation of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(hydroxy)-5-hydroxyhexanal.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its structural complexity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Stereochemical Variants: (2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal

- Molecular Formula : C₃₄H₃₆O₆

- Molecular Weight : 540.65 g/mol

- Key Differences :

- Stereochemistry at C2, C3, C4, and C5 positions alters reactivity and biological activity.

- Physical Properties :

- Boiling Point: 240–245°C

- Density: 1.179 g/cm³ (predicted)

- Solubility: Slightly soluble in chloroform and methanol; oily consistency . Synthesis: Used as a precursor for protected monosaccharides in glycoside synthesis. Hazards: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

Functional Group Variant: (2S,3R,4R,5S)-2,3,4,6-Tetrakis(benzyloxy)hexane-1,5-diol

- Molecular Formula : C₃₄H₃₈O₆

- Molecular Weight : 542.67 g/mol

- Key Differences :

Reduced Benzyl Protection: (3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal

Comparative Data Table

Key Research Findings

Stereochemical Impact : The (2S,3S,4R,5R)-isomer’s boiling point and solubility profile suggest that stereochemistry minimally affects physical properties but significantly influences reactivity in glycosylation .

Functional Group Reactivity : The diol variant () exhibits higher stability and synthetic versatility, enabling high-yield transformations compared to aldehyde-containing analogs .

Safety Considerations : Aldehyde derivatives pose higher toxicity risks (e.g., H302) compared to diols, necessitating stricter handling protocols .

Actividad Biológica

(2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal is a complex organic compound notable for its unique stereochemistry and functional groups. With the molecular formula CHO, it features a hexanal backbone substituted with four benzyloxy groups and a hydroxyl group at the 5-position. This structural complexity suggests diverse biological activities and potential applications in various fields including pharmaceuticals and agriculture.

The compound's structure allows for significant reactivity and interaction with biological systems. The presence of multiple benzyloxy groups enhances its hydrophobic interactions while the hydroxyl group contributes to hydrogen bonding capabilities.

Table 1: Structural Features and Properties

| Property | Description |

|---|---|

| Molecular Formula | CHO |

| Functional Groups | Benzyloxy (4), Hydroxyl (1) |

| Stereochemistry | (2R,3S,4S,5R) |

| Potential Applications | Pharmaceuticals, Cosmetics, Agriculture |

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Antioxidant Properties : The compound is predicted to have antioxidant capabilities due to its hydroxyl groups which can scavenge free radicals. This property is particularly valuable in formulations aimed at combating oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects that could be harnessed in agricultural applications as natural pesticides or fungicides.

- Enzyme Interaction : The compound may serve as a probe for studying enzyme-substrate interactions due to its structural complexity. This application is crucial in understanding metabolic pathways and developing enzyme inhibitors.

Table 2: Predicted Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenging free radicals; potential health benefits |

| Antimicrobial | Possible use in agriculture as a natural pesticide |

| Enzyme Interaction | Probe for studying enzyme mechanisms |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. These interactions influence binding affinities and specificities towards biological targets.

Case Studies

Recent research has explored the synthesis and biological evaluation of this compound:

- Study on Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro. The results indicated a dose-dependent response in scavenging DPPH radicals.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against various pathogens. The compound showed promising results against Gram-positive bacteria indicating its potential as a natural antimicrobial agent.

Q & A

Q. What are the common synthetic routes for (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal, and how are stereochemical configurations preserved?

The synthesis often involves multi-step protection/deprotection strategies. For example, a related compound with benzyloxy groups was synthesized via acid hydrolysis of a methoxy-protected precursor using 80% acetic acid and 2N HCl at elevated temperatures (353 K for 8 hours), followed by dichloromethane extraction for purification . Stereochemical integrity is maintained by carefully controlled reaction conditions, such as temperature and solvent selection, to avoid epimerization. X-ray crystallography is critical for confirming configurations post-synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight and formula confirmation.

- Nuclear Magnetic Resonance (NMR) , particularly 2D techniques (e.g., COSY, HSQC), to resolve complex proton environments from benzyloxy and hydroxyl groups .

- Infrared (IR) Spectroscopy to identify hydroxyl and carbonyl stretches. Structural ambiguity in related compounds has been resolved using X-ray crystallography, as demonstrated in studies of similar benzyloxy-protected carbohydrates .

Q. What storage conditions are recommended to ensure compound stability?

The compound should be stored sealed in a dry environment at 2–8°C to prevent hydrolysis or oxidation. Moisture-sensitive handling is critical, as exposure to humidity can degrade benzyloxy protective groups . Safety data sheets for analogous compounds emphasize avoiding prolonged exposure to light and oxygen .

Advanced Research Questions

Q. How can researchers address decomposition under acidic or oxidative conditions during synthetic applications?

Decomposition pathways often involve cleavage of benzyloxy groups. Mitigation strategies include:

Q. What role does the compound’s hydroxyl group play in glycosylation or derivatization reactions?

The 5-hydroxy group is a reactive site for glycosylation. In related studies, hydroxyl groups in similar structures have been selectively activated using Lewis acids (e.g., BF₃·Et₂O) or protected with temporary groups (e.g., acetyl) to direct regioselectivity . Advanced applications include its use as a chiral building block in natural product synthesis, where stereochemistry is leveraged for drug intermediate preparation .

Q. How can contradictions in reported synthetic yields or purity be resolved?

Discrepancies often arise from variations in purification methods. For example:

- Column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) improves purity.

- Recrystallization in dichloromethane/hexane mixtures has been effective for isolating high-purity crystals .

- Analytical HPLC with chiral columns can detect enantiomeric impurities not resolved by NMR .

Methodological Considerations

Q. What experimental design principles apply to scaling up synthesis?

Key factors include:

- Solvent volume ratios : Scaling linearly may not maintain reaction efficiency due to heat dissipation challenges.

- Catalyst loading : Heterogeneous catalysts (e.g., Pd/C for hydrogenolysis) improve scalability and reuse .

- Safety protocols : Benzyloxy compounds often require strict control of static electricity and ventilation due to flammability risks .

Q. How can computational modeling aid in predicting reactivity or stability?

Tools like density functional theory (DFT) predict reaction pathways for hydroxyl group activation. For example, modeling hydrogen bonding interactions between the hydroxy group and solvents (e.g., acetonitrile) can explain stability differences under varying conditions . Databases like PubChem provide physicochemical data for benchmarking computational results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.